1,3-Dibutyl-5,6-diaminouracil

説明

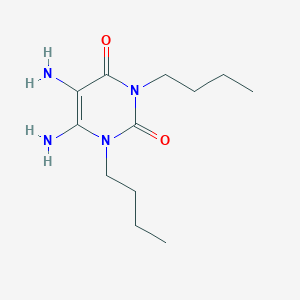

1,3-Dibutyl-5,6-diaminouracil is a synthetic compound that belongs to the class of diaminopyrimidines. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. The compound contains a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

準備方法

Synthetic Routes and Reaction Conditions

1,3-Dibutyl-5,6-diaminouracil can be synthesized through the condensation of 5,6-diaminouracil derivatives with various carboxylic acids using non-hazardous coupling reagents such as COMU (1-[(1-(cyano-2-ethoxy-2-oxo ethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). Optimized reaction conditions lead to the precipitation of pure products after only 5 to 10 minutes of reaction time . Another method involves the reaction of 1,3-dimethyl-5,6-diaminouracil with activated double bond systems under controlled microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, ensuring high yields and purity of the final product.

化学反応の分析

Types of Reactions

1,3-Dibutyl-5,6-diaminouracil undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines and other derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The primary amine groups in the compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .

Major Products Formed

Major products formed from these reactions include imines, amine derivatives, and substituted pyrimidines. These products have various applications in medicinal chemistry and materials science .

科学的研究の応用

Antimicrobial Properties

One of the primary applications of 1,3-dibutyl-5,6-diaminouracil is in the development of novel antimicrobial agents. Research indicates that this compound can bind to guanine riboswitches, which play a crucial role in regulating gene expression in bacteria. By inhibiting the expression of the guaA gene, which encodes GMP synthetase essential for bacterial survival, this compound demonstrates potential as a selective antimicrobial agent against multi-drug resistant (MDR) pathogens .

Case Study: Efficacy Against MDR Bacteria

A study highlighted the effectiveness of this compound in treating infections caused by Staphylococcus aureus. The compound was shown to inhibit bacterial growth at concentrations that did not affect non-pathogenic bacteria, suggesting a targeted approach to antimicrobial therapy .

Synthesis of Biologically Active Molecules

The compound serves as a precursor in the synthesis of various biologically active molecules. For instance, it is involved in the production of pyrimidinyl purinediones and other derivatives that exhibit pharmacological activities such as adenosine receptor antagonism and monoamine oxidase inhibition . This versatility makes it a valuable building block in drug development.

Data Table: Synthesis Pathways

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| Pyrimidinyl purinediones | Cyclocondensation | Antiproliferative |

| Theophylline derivatives | Chemical modification | Bronchodilator |

| Pteridine analogs | Derivatization | MAO-B Inhibition |

Therapeutic Applications

Beyond its antimicrobial properties, this compound has potential therapeutic applications in treating various diseases. Its ability to modulate immune responses positions it as a candidate for use in conditions such as autoimmune disorders and organ transplant rejections .

Case Study: Immunosuppressive Effects

Research has shown that derivatives of this compound can suppress T-cell activation and reduce inflammation markers in animal models. This suggests its potential use as an immunosuppressant in clinical settings .

作用機序

The mechanism of action of 1,3-Dibutyl-5,6-diaminouracil involves its interaction with specific molecular targets and pathways. The compound acts as an antagonist to certain receptors, such as adenosine receptors, by inhibiting or stimulating adenylate cyclase activity . This interaction leads to various biological effects, including anti-inflammatory and neuroprotective activities .

類似化合物との比較

Similar Compounds

1,3-Dimethyl-5,6-diaminouracil: Similar in structure but with methyl groups instead of butyl groups.

6-Amino-5-carboxamidouracil: Used as a precursor for xanthine derivatives.

8-Substituted xanthines: Derived from 5,6-diaminouracil and have various biological activities.

Uniqueness

1,3-Dibutyl-5,6-diaminouracil is unique due to its butyl substitutions, which confer distinct chemical and biological properties. These substitutions enhance its solubility and reactivity, making it a valuable compound for various applications in research and industry.

生物活性

1,3-Dibutyl-5,6-diaminouracil (DBDAU) is a synthetic compound classified under diaminopyrimidines, notable for its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, including its mechanisms of action, biochemical interactions, and implications for medicinal chemistry.

Chemical Structure and Properties

DBDAU is derived from uracil, a pyrimidine nucleobase. Its molecular structure includes a pyrimidine ring with two butyl groups and two amino groups at positions 5 and 6. The compound's synthesis typically involves reactions with uracil derivatives and alkylating agents under controlled pH and temperature conditions to optimize yield and purity.

DBDAU exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : It interacts with dihydropyrimidine dehydrogenase (DPD), an enzyme involved in the catabolism of pyrimidine bases. This interaction inhibits DPD, affecting the metabolic pathways of uracil and thymine, which can lead to altered cellular metabolism.

- Gene Expression Modulation : DBDAU influences the expression of genes related to pyrimidine metabolism. By modulating these pathways, it can impact cellular functions such as proliferation and apoptosis.

- Cell Signaling Interference : The compound may also interact with various biomolecules, influencing cell signaling pathways critical for maintaining cellular homeostasis.

Antibacterial Activity

Research indicates that DBDAU possesses significant antibacterial properties. It has been evaluated against various bacterial strains, demonstrating efficacy comparable to established antibiotics. The mechanism underlying this activity includes disruption of bacterial membrane integrity and interference with folate biosynthesis pathways .

Antiviral Properties

DBDAU has shown potential antiviral activity in preliminary studies. Its structural similarity to nucleobases allows it to interact with viral RNA or DNA, potentially inhibiting viral replication processes. This aspect warrants further investigation to elucidate its full antiviral potential.

Anticancer Effects

The compound's ability to inhibit DPD suggests a role in cancer therapy, particularly in cancers reliant on pyrimidine metabolism. By disrupting nucleotide synthesis pathways, DBDAU may hinder cancer cell proliferation and induce apoptosis in malignant cells.

Case Studies

Several studies have explored the biological effects of DBDAU:

- In Vitro Studies : In laboratory settings, DBDAU was tested on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with lower doses exhibiting minimal toxicity while higher doses induced significant cytotoxic effects.

- Animal Models : In vivo studies demonstrated that administration of DBDAU led to reduced tumor growth in xenograft models. The compound's pharmacokinetics revealed effective tissue distribution and a favorable safety profile at therapeutic doses .

Research Findings Summary

| Study Type | Findings |

|---|---|

| In Vitro | Dose-dependent inhibition of cancer cell growth; minimal toxicity at lower doses |

| In Vivo | Reduced tumor growth in xenograft models; effective tissue distribution |

| Antibacterial | Significant efficacy against gram-positive and gram-negative bacteria |

| Antiviral | Potential inhibition of viral replication processes |

特性

IUPAC Name |

5,6-diamino-1,3-dibutylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O2/c1-3-5-7-15-10(14)9(13)11(17)16(12(15)18)8-6-4-2/h3-8,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQWNKGXPRVBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C(=O)N(C1=O)CCCC)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440060 | |

| Record name | 5,6-Diamino-1,3-dibutyl-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52998-23-9 | |

| Record name | 5,6-Diamino-1,3-dibutyl-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。